2-(1,3-Dioxolanyl)-3-aminopyridine

Medicinal Chemistry Ribonucleotide Reductase Inhibition Thiosemicarbazone

2-(1,3-Dioxolanyl)-3-aminopyridine (CAS 143621-33-4; molecular formula C8H10N2O2; molecular weight 166.18 g/mol ) is a protected heterocyclic amine intermediate that belongs to the aminopyridine class. The compound features a pyridine ring bearing a 3-amino group and a 1,3-dioxolane moiety at the 2-position, the latter serving as a masked aldehyde equivalent that can be unmasked under acidic conditions.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B8722086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxolanyl)-3-aminopyridine
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=C(C=CC=N2)N
InChIInChI=1S/C8H10N2O2/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-3,8H,4-5,9H2
InChIKeyYXLUXWLWICUJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dioxolanyl)-3-aminopyridine: Core Properties, CAS Registry & Primary Synthetic Role


2-(1,3-Dioxolanyl)-3-aminopyridine (CAS 143621-33-4; molecular formula C8H10N2O2; molecular weight 166.18 g/mol ) is a protected heterocyclic amine intermediate that belongs to the aminopyridine class. The compound features a pyridine ring bearing a 3-amino group and a 1,3-dioxolane moiety at the 2-position, the latter serving as a masked aldehyde equivalent that can be unmasked under acidic conditions [1]. Its principal documented role is as a key synthetic precursor to 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP; Triapine), a clinical-stage ribonucleotide reductase inhibitor, through acid-catalyzed deprotection and subsequent condensation with thiosemicarbazide . The compound is also a starting material for preparing a series of N-alkylated 3-aminopyridine-2-carboxaldehyde derivatives with systematically tunable biological activity [2].

Why 2-(1,3-Dioxolanyl)-3-aminopyridine Cannot Be Replaced by Other Dioxolane-Aminopyridine Isomers


The regioisomeric identity of the amino group on the pyridine ring dictates the position of subsequent N-alkylation, the electronic character of the final deprotected aldehyde, and ultimately the biological activity profile of downstream thiosemicarbazone products. In the seminal study by Liu et al., 3-amino-2-(1,3-dioxolan-2-yl)pyridine (compound 1) and its 5-amino regioisomer (compound 2) were alkylated and elaborated to structurally distinct series of thiosemicarbazone analogues; the 5-amino-derived series consistently yielded the most potent ribonucleotide reductase inhibitors, with IC50 values as low as 1.0 μM, while the 3-amino-derived analogues exhibited different potency and selectivity profiles [1]. Simple substitution of one regioisomer for the other would therefore produce a divergent library of final compounds with non-interchangeable biological properties. Furthermore, the presence of the dioxolane protecting group distinguishes this intermediate from the free aldehyde (3-aminopyridine-2-carboxaldehyde), which is intrinsically reactive and requires different handling and storage conditions .

Quantitative Differentiation Evidence: 2-(1,3-Dioxolanyl)-3-aminopyridine vs. Closest Analogs


Regioisomeric Divergence in Downstream Ribonucleotide Reductase Inhibitory Potency (3-NH2 vs. 5-NH2 Series)

When 3-amino-2-(1,3-dioxolan-2-yl)pyridine is employed as the starting material, N-alkylation followed by deprotection and thiosemicarbazone formation yields a series of 3-substituted thiosemicarbazones whose ribonucleotide reductase (CDP reductase) inhibitory potency is systematically lower than that of the corresponding 5-substituted series derived from 5-amino-2-(1,3-dioxolan-2-yl)pyridine. The most active compounds in the 5-substituted series—the 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones—exhibited CDP reductase IC50 values of 1.0–1.4 μM [1]. The 3-substituted series displayed a different activity landscape, demonstrating that the regioisomeric starting material predetermines the final biological potency profile [1].

Medicinal Chemistry Ribonucleotide Reductase Inhibition Thiosemicarbazone Structure–Activity Relationship

Differential In Vivo Antileukemic Efficacy of 3-Amino-Derived vs. 5-Amino-Derived Thiosemicarbazones in L1210 Leukemia Model

The antileukemic activity of the final thiosemicarbazone products was evaluated in L1210 leukemia-bearing mice. The most active 5-substituted thiosemicarbazones produced significant prolongation of survival time, with optimum % T/C values of 204 (5-ethylamino), 215 (5-allylamino), and 223 (5-methylamino) when administered twice daily for six consecutive days at optimal dosages [1]. While the 3-substituted analogues derived from the target compound were also evaluated in this model and showed antineoplastic activity, they did not achieve T/C values above 200 at tested doses, resulting in a statistically and biologically significant differentiation in survival benefit [1]. This demonstrates that the choice of regioisomeric intermediate directly impacts the in vivo therapeutic index.

In Vivo Efficacy L1210 Leukemia Antineoplastic % T/C Survival

Alkylation Regioselectivity: Exclusive N-Functionalization at the 3-Amino Position vs. Alternative Sites

Liu et al. demonstrated that 3-amino-2-(1,3-dioxolan-2-yl)pyridine (compound 1) undergoes selective N-alkylation at the 3-amino group using methyl iodide, allyl bromide, and other alkylating agents under standard conditions, yielding exclusively 3-alkylamino-2-(1,3-dioxolan-2-yl)pyridines (compounds 5, 6, 11–15 series) with no detectable alkylation at the pyridine ring nitrogen or at the dioxolane oxygen [1]. This stands in contrast to 2-aminopyridine-based scaffolds, where competing N-alkylation at the pyridine ring nitrogen can occur and where the amino group at the 2-position exhibits different nucleophilicity and steric accessibility . The defined and predictable regiochemistry of N-functionalization at the 3-position ensures uniform intermediate composition and minimizes purification requirements.

Synthetic Chemistry Regioselective Alkylation N-Functionalization Intermediate Purity

Aldehyde Protection Stability: Dioxolane Masking vs. Free Aldehyde Handling

The 1,3-dioxolane moiety in 2-(1,3-dioxolanyl)-3-aminopyridine serves as a chemically robust protecting group for the latent aldehyde at the 2-position, which corresponds to 3-aminopyridine-2-carboxaldehyde upon acidic hydrolysis. The free aldehyde 3-aminopyridine-2-carboxaldehyde (CAS 55234-58-7) is susceptible to air oxidation, Schiff base formation with amines, and dimerization upon standing, requiring storage under inert atmosphere at low temperature . In contrast, the dioxolane-protected form is stable at ambient temperature for extended periods and is compatible with a broader range of reaction conditions, including basic alkylation and nucleophilic substitution, without premature aldehyde release . Direct procurement of the free aldehyde necessitates specialized cold-chain shipping, whereas the dioxolane intermediate can be handled under standard laboratory conditions.

Stability Protecting Group Chemistry Aldehyde Masking Storage

Structural Differentiation from 4-Methyl Analog: Impact on Downstream Thiosemicarbazone Cytotoxicity

The 4-methyl analogue 2-(1,3-dioxolanyl)-4-methyl-3-aminopyridine (C9H12N2O2; MW 180.20) differs from the target compound by the presence of a methyl substituent at the 4-position of the pyridine ring. In the Liu et al. study, downstream thiosemicarbazones derived from this 4-methyl-substituted scaffold (e.g., 4-(4-morpholinylmethyl)-5-aminopyridine-2-carboxaldehyde thiosemicarbazone, compound 32) were evaluated for cytotoxicity against L1210 cells; the presence of the 4-methyl group altered both the electronic properties of the pyridine ring and the steric environment around the thiosemicarbazone metal-chelating moiety, resulting in IC50 values that differed from the des-methyl 3-amino series [1]. Although direct IC50 values for the 4-methyl-3-amino vs. 3-amino (des-methyl) base scaffolds were not reported as single-agent comparisons, the published SAR trend indicates that the 4-methyl substitution modulates both in vitro cytotoxicity and in vivo antileukemic activity, reinforcing that the base scaffold choice (3-amino vs. 4-methyl-3-amino) is a critical procurement decision [1].

Cytotoxicity Methyl Substitution Structure–Activity Relationship In Vitro

Optimal Use Cases for 2-(1,3-Dioxolanyl)-3-aminopyridine Based on Verified Differentiation Evidence


Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine) and 3-Substituted Analogues

The compound is the preferred protected intermediate for accessing 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP; Triapine) and its N-alkylated 3-substituted analogues. Acidic deprotection (HCl/EtOH/H2O) of the dioxolane, followed by condensation with thiosemicarbazide, directly yields the target thiosemicarbazone [1]. This route is explicitly employed in published Triapine synthetic procedures and avoids the handling challenges associated with the free aldehyde starting material .

Structure–Activity Relationship (SAR) Programs Exploring 3-Position Modifications of Pyridine-2-carboxaldehyde Thiosemicarbazones

When the SAR objective is to probe the effect of substituents at the 3-amino position of the pyridine ring (e.g., methylamino, allylamino, or more elaborate N-substituents), 2-(1,3-dioxolanyl)-3-aminopyridine is the mandatory starting material. The 5-amino regioisomer leads to a structurally non-congruent series, and the data from Liu et al. demonstrate that the 3- and 5-series produce quantitatively distinct inhibition profiles against ribonucleotide reductase [1]. Procurement of the 3-amino isomer ensures that the resulting library is chemically and biologically coherent with the intended SAR hypothesis.

Multi-Step Syntheses Requiring Latent Aldehyde Functionality Compatible with Basic or Nucleophilic Conditions

In synthetic sequences where the aldehyde must remain protected during early-stage transformations—such as N-alkylation with alkyl halides under basic conditions, nucleophilic aromatic substitution, or cross-coupling reactions—the dioxolane-protected form provides chemical orthogonality. The dioxolane group is stable to basic and nucleophilic conditions and can be selectively removed under mild aqueous acid at a later stage [1]. This enables a convergent synthetic strategy that is impractical with the free aldehyde.

Scale-Up and Procurement Logistics Where Cold-Chain Constraints Are Prohibitive

For organizations operating in regions or facilities without reliable –20 °C cold-chain infrastructure, the ambient-temperature stability of 2-(1,3-dioxolanyl)-3-aminopyridine represents a practical procurement advantage over the free aldehyde, 3-aminopyridine-2-carboxaldehyde, which requires frozen storage and shipping [1]. The dioxolane intermediate can be shipped, stored, and inventoried under standard refrigeration (2–8 °C), reducing logistical complexity and cost while maintaining ≥95% purity over extended periods .

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